Superior LDL Cholesterol Reduction Compared to Gemfibrozil
In a randomized, double-blind, crossover study involving 21 patients with primary hyperlipoproteinemia (types IIa and IIb), fenofibrate demonstrated a statistically significant greater reduction in low-density lipoprotein cholesterol (LDL-C) than gemfibrozil [1]. The study compared micronized fenofibrate (200 mg once daily) against gemfibrozil (900 mg once daily) over two 6-week treatment periods.
| Evidence Dimension | LDL-C Reduction |
|---|---|
| Target Compound Data | 27% reduction |
| Comparator Or Baseline | Gemfibrozil: 16% reduction |
| Quantified Difference | 11 percentage point absolute difference (p < 0.02) |
| Conditions | Randomized, double-blind, double-dummy, crossover study in patients with primary hyperlipoproteinemia types IIa and IIb |
Why This Matters
For procurement decisions in lipid-lowering therapy, this data establishes that fenofibrate is the preferred agent when significant LDL-C lowering is required, a key goal in managing overall cardiovascular risk.
- [1] Insua A, Massari F, Rodríguez Moncalvo JJ, Zanchetta JR, Insua AM. Fenofibrate of gemfibrozil for treatment of types IIa and IIb primary hyperlipoproteinemia: a randomized, double-blind, crossover study. Endocr Pract. 2002;8(2):96-101. View Source
